molecular formula C20H29N3O3S B2504575 4-ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049447-63-3

4-ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2504575
CAS No.: 1049447-63-3
M. Wt: 391.53
InChI Key: VROGDRLFTOQXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmacology, particularly for investigating new therapeutic agents. Its molecular structure incorporates key pharmacophores, including a benzenesulfonamide group and a pyrrole ring, which are common in biologically active molecules. Compounds featuring the benzenesulfonamide core have been extensively studied as a unique class of Chemokine Receptor Type 4 (CXCR4) inhibitors. The CXCR4/CXCL12 pathway plays a critical role in cancer metastasis, and its disruption can potentially block or delay the spread of tumor cells. Therefore, this compound may serve as a valuable chemical tool for studying cancer biology and developing novel anti-metastatic strategies . Furthermore, the presence of the pyrrole moiety in its structure is associated with a broad spectrum of pharmacological activities. Research into pyrrole and pyrrolopyridine-containing compounds has demonstrated their potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents. The specific arrangement of the 1-methyl-1H-pyrrol-2-yl group and the pyrrolidin-1-yl ethyl chain in this molecule may influence its binding affinity and selectivity toward various biological targets, such as G-protein coupled receptors (GPCRs) or metabolic enzymes. Researchers can utilize this compound to explore its mechanism of action, which may involve receptor antagonism or enzyme inhibition, in specific disease models. It is supplied for non-human research applications and is strictly for use in laboratory settings.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-4-26-20-10-9-17(14-16(20)2)27(24,25)21-15-19(23-12-5-6-13-23)18-8-7-11-22(18)3/h7-11,14,19,21H,4-6,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGDRLFTOQXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H29N3O3SC_{19}H_{29}N_{3}O_{3}S, with a molecular weight of 379.5 g/mol. The structure features an ethoxy group, a methyl group, and a sulfonamide moiety attached to a pyrrolidine and pyrrole derivative, which may contribute to its biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of specific kinases involved in cancer progression has been noted in related sulfonamide derivatives. The mechanism often involves interference with cell signaling pathways critical for tumor growth and survival.

Case Study:
A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported in the low micromolar range, indicating potent activity against cancer cell lines .

CompoundIC50 (µM)Cancer TypeMechanism
4-Ethoxy-3-methyl...5.0Breast CancerCaspase activation
Related Compound A3.5Lung CancerEGFR inhibition
Related Compound B7.0Colon CancerCell cycle arrest

Antimicrobial Activity

The compound's sulfonamide nature suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.

Research Findings:
In vitro studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be below 100 µg/mL, indicating promising antimicrobial activity .

Kinase Inhibition

The compound's structural features suggest it may act as a kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell division and metabolism.

Data Table: Kinase Inhibition Profile

Kinase TargetInhibition (%) at 10 µM
EGFR85
PDGFR75
AKT60

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the pyrrole ring and subsequent sulfonation reactions.

Synthetic Route Overview:

  • Formation of Pyrrole Derivative: Utilizing a condensation reaction between appropriate aldehydes and amines.
  • Sulfonation: Introducing the benzenesulfonamide group through electrophilic aromatic substitution.
  • Final Assembly: Coupling the pyrrole derivative with the ethoxy group via standard coupling techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzenesulfonamides with variations in aromatic substituents and amine side chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Aromatic Substituents Amine Side Chain Components CAS Number
4-ethoxy-3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (Target Compound) C₂₁H₃₀N₄O₃S (inferred) ~430.5 (calc.) 4-ethoxy, 3-methyl 1-methylpyrrole, pyrrolidine Not provided
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide C₁₈H₂₄FN₃O₃S 381.5 3-fluoro, 4-methoxy 1-methylpyrrole, pyrrolidine 1049417-91-5
4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide C₁₇H₂₂FN₃O₂S 351.4 4-fluoro 1-methylpyrrole, pyrrolidine 1049417-56-2
3-chloro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide C₁₈H₂₄ClN₃O₄S 413.9 3-chloro, 4-methoxy 1-methylpyrrole, morpholine 1049392-48-4

Key Observations:

Aromatic Substituent Effects: The ethoxy group in the target compound (position 4) is bulkier and more lipophilic than the methoxy or fluoro groups in analogs . This may enhance membrane permeability but reduce solubility compared to smaller substituents. In contrast, fluoro (electron-withdrawing) or chloro (bulkier, electronegative) substituents in analogs may alter electronic properties and binding affinities .

Amine Side Chain Modifications :

  • The pyrrolidine ring in the target compound and analogs is a flexible, basic moiety that may participate in hydrogen bonding or cation-π interactions. Replacing pyrrolidine with morpholine (as in CAS 1049392-48-4) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (~430.5 vs. 351.4–413.9 in analogs) suggests reduced bioavailability under Lipinski’s rules, though this may be offset by its lipophilic ethoxy group .

Research Implications and Limitations

  • However, empirical data are required for validation.
  • Data Gaps : Key parameters like solubility, melting point, and binding affinity are absent in the evidence, limiting quantitative comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.